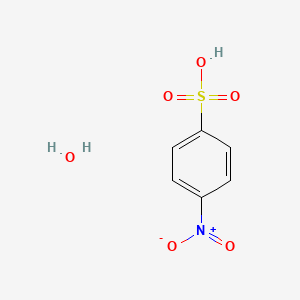
4-Nitrobenzenesulfonic Acid Hydrate
Overview
Description
4-Nitrobenzenesulfonic Acid Hydrate is a chemical compound with the molecular formula C6H5NO5S and a molecular weight of 203.17 g/mol . It is commonly used in various chemical reactions and industrial applications due to its unique properties. The compound appears as a beige to yellow crystalline powder and is known for its solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrobenzenesulfonic Acid Hydrate is typically synthesized through the nitration of benzenesulfonic acid.
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled nitration of benzenesulfonic acid under specific temperature and pressure conditions to ensure high yield and purity. The reaction is followed by crystallization and purification processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzenesulfonic Acid Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide and other bases can facilitate substitution reactions.
Major Products:
Oxidation: Products may include nitrobenzoic acids and other oxidized derivatives.
Reduction: Aminobenzenesulfonic acids are common products.
Substitution: Various substituted benzenesulfonic acids can be formed.
Scientific Research Applications
4-Nitrobenzenesulfonic Acid Hydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is utilized in biochemical assays and as a reagent in the study of enzyme activities.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of detergents, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Nitrobenzenesulfonic Acid Hydrate involves its ability to participate in various chemical reactions due to the presence of the nitro and sulfonic acid groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in diverse applications .
Comparison with Similar Compounds
- 2-Nitrobenzenesulfonic Acid
- 3-Nitrobenzenesulfonic Acid
- 4-Nitrobenzoic Acid
Comparison: 4-Nitrobenzenesulfonic Acid Hydrate is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. Compared to its isomers (2-Nitrobenzenesulfonic Acid and 3-Nitrobenzenesulfonic Acid), this compound exhibits different solubility, melting points, and reactivity patterns .
Properties
IUPAC Name |
4-nitrobenzenesulfonic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S.H2O/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,10,11,12);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGBVFZPNNKLRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



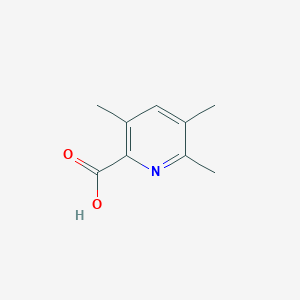
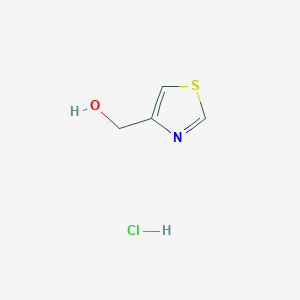

![Ethyl 4-cyano-5-{[(dimethylamino)methylidene]amino}-3-methylthiophene-2-carboxylate](/img/structure/B3211412.png)

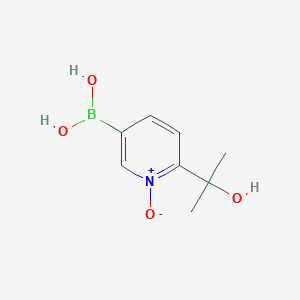
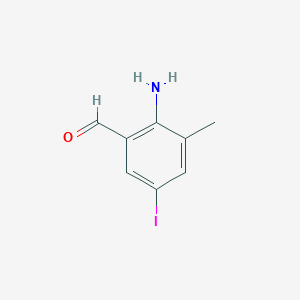

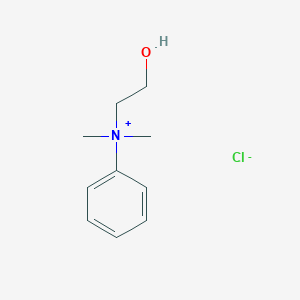
![1-Piperidinecarboxylic acid, 2-methyl-5-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, 1,1-dimethylethyl ester, (2R,5R)-](/img/structure/B3211439.png)
![tert-Butyl 4-methyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B3211450.png)

![N,N-Dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B3211477.png)
